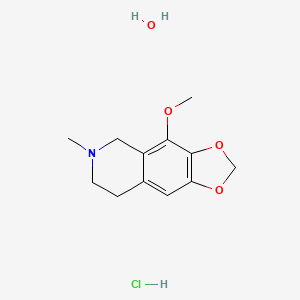

Hydrocotarnine hydrochloride hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrocotarnine hydrochloride hydrate is a non-narcotic opium alkaloid with the chemical formula C12H15NO3·HCl·H2O. It is known for its analgesic and antitussive properties . This compound is listed in the Japanese Pharmacopoeia and is used for its medicinal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydrocotarnine hydrochloride hydrate typically involves the reduction of noscapine. When noscapine is reduced with zinc and hydrochloric acid, it dissociates into hydrocotarnine and meconine . The hydrocotarnine is then converted to its hydrochloride hydrate form.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the chemical reduction of noscapine followed by purification and crystallization to obtain the hydrate form.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrocotarnine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound itself is a product of the reduction of noscapine.

Substitution: It can undergo substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and hydrochloric acid are used for the reduction of noscapine to hydrocotarnine.

Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of hydrocotarnine.

Reduction: Hydrocotarnine is the major product from the reduction of noscapine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Analgesic Properties

Hydrocotarnine hydrochloride hydrate is primarily recognized for its pain-relieving effects. Studies have shown that it interacts with opioid receptors in the central nervous system, providing analgesia without the addictive properties commonly associated with narcotic drugs like morphine and codeine. This makes it a valuable option for pain management in clinical settings, particularly for patients who are at risk of opioid dependence.

Antitussive Effects

In addition to its analgesic capabilities, this compound also exhibits antitussive properties, making it useful in treating coughs. Its mechanism involves modulation of neurotransmitter pathways related to cough reflexes, providing relief without the sedation often seen with other cough suppressants.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical processes, typically involving the reduction of noscapine or cotarnine. The molecular weight of this compound is approximately 275.73 g/mol, and its chemical formula is represented as C17H20ClN3O2- H2O .

Comparative Analysis with Other Alkaloids

The following table summarizes this compound alongside other related opium alkaloids:

| Compound Name | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Hydrocotarnine | C17H20ClN3O2- H2O | Non-narcotic analgesic | Effective pain relief without addiction risk |

| Morphine | C17H19N1O3 | Strong analgesic; narcotic | Highly addictive |

| Codeine | C18H21N1O3 | Analgesic; antitussive | Less potent than morphine; some narcotic effects |

| Papaverine | C20H21N1O4 | Smooth muscle relaxant | Non-narcotic; used for vasodilation |

This comparison highlights hydrocotarnine's unique position as a non-narcotic alternative while still providing effective therapeutic benefits.

Clinical Case Studies

Several clinical studies have explored the efficacy and safety profile of this compound:

- Case Study on Pain Management : A study involving patients with chronic pain conditions demonstrated that those treated with this compound experienced significant reductions in pain levels compared to those receiving placebo treatments. The study concluded that the compound could serve as an effective adjunct in pain management protocols.

- Antitussive Efficacy : In a randomized controlled trial focusing on patients with persistent cough, this compound was shown to reduce cough frequency effectively without causing sedation, thus improving patients' quality of life.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects and to explore its potential interactions with other medications. Investigations into its safety profile in combination therapies are also critical as the medical community seeks to optimize pain management strategies while minimizing the risk of addiction associated with traditional opioids .

Wirkmechanismus

Hydrocotarnine hydrochloride hydrate exerts its effects through several mechanisms:

Analgesic Effect: It acts on the central nervous system to provide pain relief.

Antitussive Effect: It suppresses cough by acting on the cough center in the brain.

Metabolic Effects: It increases the expression of GLUT1 and enhances glucose uptake in cells, which is significant in glycolytic metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Noscapine: A related opium alkaloid that can be reduced to hydrocotarnine.

Meconine: Another product of noscapine reduction.

Other Opium Alkaloids: Compounds like codeine and morphine, which have different pharmacological profiles.

Uniqueness

Hydrocotarnine hydrochloride hydrate is unique due to its non-narcotic nature and its dual analgesic and antitussive properties. Unlike other opium alkaloids, it does not have significant hypnotic or euphoric effects, making it a safer alternative for pain and cough management .

Eigenschaften

CAS-Nummer |

6078-54-2 |

|---|---|

Molekularformel |

C12H18ClNO4 |

Molekulargewicht |

275.73 g/mol |

IUPAC-Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |

InChI |

InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |

InChI-Schlüssel |

ZNQOHJRIIMHFDR-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |

Kanonische SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |

Key on ui other cas no. |

6078-54-2 |

Synonyme |

hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.